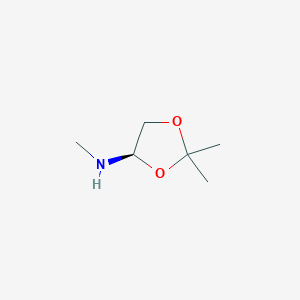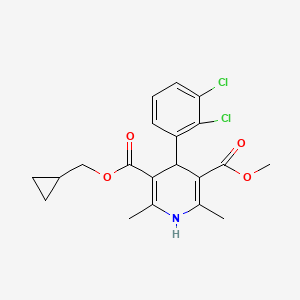
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile
Vue d'ensemble
Description
“6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile” is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile” is represented by the formula C15H13N3O2 . The specific details about its linear structure formula or InChI Key are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile” such as boiling point, density, etc., are not provided in the search results . These properties can be determined through specific experimental procedures.Applications De Recherche Scientifique
Corrosion Inhibition
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile and related compounds are being researched for their potential use as corrosion inhibitors. Studies have shown that derivatives of 2-aminopyridine, which share structural similarities with the compound , effectively prevent corrosion in various metals. For instance, derivatives like DPPN, DHPN, and DMPN have demonstrated significant protective capabilities, with efficiency reaching over 95% in acidic environments. This effect is attributed to their ability to adsorb at the metal/electrolyte interface, creating a protective layer and retarding corrosion (Verma et al., 2018).
Synthesis of Pharmacologically Active Compounds
The compound is also utilized in synthesizing various pharmacologically active molecules. For instance, similar structures have been used in the synthesis of pyranopyrazoles, which are created using isonicotinic acid as an organocatalyst. These processes exemplify an efficient, green method for producing pharmacologically active compounds (Zolfigol et al., 2013).
Anticancer Research
There's ongoing research into the anticancer potential of compounds structurally related to 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile. Spectroscopic calculations, surface analysis, and molecular docking studies suggest that similar compounds could act as potential anticancer agents. For example, studies involving 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile have provided insights into their reactivity and interaction with cancer cells (Eşme, 2021).
Alzheimer’s Disease Research
In the field of neurodegenerative diseases, derivatives of nicotinonitriles are being explored for their potential use in detecting Alzheimer’s disease. Compounds like [18F]FDDNP, which shares a common structural framework with 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile, are used in PET scans to detect neurofibrillary tangles and beta-amyloid plaquesin the brains of living Alzheimer's disease patients. This noninvasive technique aids in the diagnostic assessment and monitoring of experimental treatments for Alzheimer's disease (Shoghi-Jadid et al., 2002).
Molecular Mechanism Studies in Drug Resistance
The compound and its analogs are also studied for their role in understanding the structure-activity relationship and molecular mechanisms in drug-resistant cancer cells. Research in this area focuses on how modifications of the compound can enhance its effectiveness against multiple drug-resistant cancer cells, providing valuable insights into developing new anticancer therapies (Das et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
6-amino-2-ethoxy-5-formyl-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15-11(8-16)13(10-6-4-3-5-7-10)12(9-19)14(17)18-15/h3-7,9H,2H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPEJJXRNFGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=N1)N)C=O)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Azabicyclo[5.2.0]nonan-9-one](/img/structure/B3317649.png)


![3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole](/img/structure/B3317673.png)








